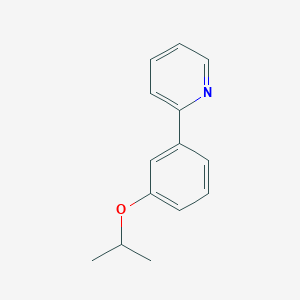

2-(3-Isopropoxyphenyl)pyridine

Description

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(2)16-13-7-5-6-12(10-13)14-8-3-4-9-15-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLBUKKUZHCJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The Suzuki-Miyaura coupling between 2-bromopyridine and 3-isopropoxyphenylboronic acid (or its pinacol ester) is the most reliable method. The reaction proceeds via oxidative addition of the aryl halide to a palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Typical Conditions :

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (1–3 mol%)

-

Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv)

-

Solvent : Dioxane or DMF (anhydrous)

-

Temperature : 80–100°C under inert atmosphere

-

Reaction Time : 12–24 hours

-

Combine 2-bromopyridine (1.0 equiv), 3-isopropoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (2.5 equiv) in degassed dioxane.

-

Reflux at 100°C for 18 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 4:1).

Yield : 82–89%.

Optimization Insights

-

Ligand Effects : Bulky ligands (e.g., dppf) enhance selectivity for monoarylation.

-

Solvent Choice : Polar aprotic solvents (DMF) accelerate transmetallation but may increase side reactions.

-

Scalability : Kilogram-scale reactions using Pd/C (heterogeneous catalyst) reduce costs.

Alternative Cross-Coupling Strategies

Hiyama Coupling with Silyl Reagents

While less common, Hiyama coupling employs 2-trimethylsilylpyridine and 3-isopropoxyphenyl iodide. The reaction requires a fluoride source (e.g., TBAF) for desilylation:

Conditions :

Nickel-Catalyzed Reductive Coupling

A recent advancement uses Ni(cod)₂ to couple 2-chloropyridine with 3-isopropoxyphenylzinc bromide under mild conditions:

-

Catalyst : Ni(cod)₂ (5 mol%)

-

Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)

Multi-Component Pyridine Assembly

Kröhnke Pyridine Synthesis

A one-pot cyclization of 3-isopropoxyacetophenone, ammonium acetate, and ethyl cyanoacetate forms the pyridine ring:

Photoredox-Mediated Annulation

Visible-light-driven annulation of α,β-unsaturated ketones with ammonia offers a metal-free route:

-

Catalyst : fac-Ir(ppy)₃ (2 mol%)

-

Light Source : Blue LEDs (450 nm)

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(3-Isopropoxyphenyl)pyridine may exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cell proliferation in various cancers, including leukemia and solid tumors. These compounds interact with specific molecular targets involved in cancer progression, such as ALK and c-Met pathways, which are crucial in the development of certain malignancies .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Studies have demonstrated that pyridine derivatives can inhibit the recruitment of monocytes and macrophages, which play critical roles in inflammatory responses. This inhibition was observed in animal models, suggesting potential therapeutic uses in conditions characterized by excessive inflammation .

3. Antimicrobial Activity

Pyridine-based compounds, including this compound, have been evaluated for their antibacterial properties. Recent advancements in synthetic methodologies have led to the development of novel pyridine derivatives that exhibit activity against Gram-positive bacteria, thereby indicating potential applications in treating bacterial infections .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several organic reactions that facilitate the introduction of the isopropoxyphenyl group onto the pyridine scaffold. Understanding the structure-activity relationship (SAR) is vital for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly influence biological activity, highlighting the importance of systematic modification during drug development .

Case Studies

Case Study 1: Anticancer Research

In a study focused on the antiproliferative effects of pyridine derivatives, researchers synthesized several compounds and evaluated their efficacy against various cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanisms

A model utilizing thioglycollate-induced peritonitis was employed to assess the anti-inflammatory effects of pyridine derivatives. The results demonstrated that specific compounds significantly reduced monocyte infiltration into inflamed tissues, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent type and position on the phenyl ring significantly influence the compound’s physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Comparison of Substituent Effects

Key Observations :

- Boiling Point : The bulkier isopropoxy group may reduce intermolecular interactions, leading to a slightly lower boiling point (~300°C) compared to 2-(p-Tolyl)pyridine (304.2°C) .

- pH Sensitivity : Unlike 2-(2-hydroxyphenyl)pyridine, which exhibits tautomerism for pH-triggered switching, the meta-positioned isopropoxy group in this compound lacks this capability, favoring stability over dynamic responsiveness .

Research Findings and Data Gaps

- Toxicology : While specific data on this compound is lacking, related pyridine derivatives (e.g., 2-(Chloromethyl)pyridine Hydrochloride) suggest precautions against skin/eye irritation and respiratory exposure .

- Ecological Impact: No direct data exists, but pyridine derivatives generally require careful disposal to avoid environmental persistence .

Biological Activity

2-(3-Isopropoxyphenyl)pyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a method favored for forming carbon-carbon bonds between aryl halides and boronic acids. The process consists of three main steps:

- Oxidative Addition : A palladium catalyst facilitates the addition of the aryl halide to form a palladium complex.

- Transmetalation : The boronic acid reacts with the palladium complex, transferring the aryl group.

- Reductive Elimination : The final step releases the coupled product and regenerates the palladium catalyst.

This compound is characterized by its unique structure, which includes an isopropoxy group that influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, blocking substrate access. This inhibition can affect metabolic pathways critical for cellular function.

- Receptor Modulation : It can interact with cell surface receptors, modifying signal transduction pathways that regulate various physiological processes.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

Anticancer Properties : Investigations into its antiproliferative effects have shown promise in various cancer cell lines. For instance, in vitro studies have demonstrated that derivatives similar to this compound can significantly reduce cell viability in human cancer models .

Table 1: Summary of Biological Activities

Detailed Findings

- Antiproliferative Studies : In a study evaluating similar pyridine derivatives, compounds showed varying IC50 values across different human cancer cell lines. The structural modifications influenced their cytotoxicity, indicating that the isopropoxy substitution plays a role in enhancing or diminishing activity .

- Mechanistic Insights : Research has indicated that the presence of specific functional groups can enhance or inhibit the compound's ability to interact with biological targets. For example, modifications to the pyridine ring have been shown to affect binding affinity and selectivity towards different enzymes and receptors .

5. Future Directions

The ongoing investigation into this compound suggests potential applications in drug development, particularly as a lead compound for designing new therapeutic agents targeting microbial infections and cancer. Further studies are necessary to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Isopropoxyphenyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with substituted phenyl groups. For example, a nucleophilic substitution reaction under alkaline conditions (e.g., NaOH in dichloromethane) can introduce the isopropoxy group at the phenyl ring . Oxygen saturation in the reaction medium, as seen in green chemistry approaches for similar pyridine derivatives, may improve yield by minimizing oxidative side reactions . Optimization should include solvent selection (polar aprotic solvents for SNAr reactions), temperature control (room temperature to 60°C), and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., isopropoxy group signals at δ 1.2–1.4 ppm for methyl protons and δ 4.5–5.0 ppm for methine protons).

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and intermolecular interactions .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard code) .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. For pyridine derivatives, solvation models in software like Gaussian or ORCA simulate interactions in catalytic cycles, as demonstrated in iridium-catalyzed cyclization studies . Pyridine’s lone pair on nitrogen can stabilize metal complexes, influencing catalytic activity.

Q. What role does this compound play in medicinal chemistry as a ligand or intermediate?

- Methodological Answer : Pyridine derivatives often act as ligands for metal catalysts or enzyme inhibitors. For instance, piperidine-substituted pyridines bind to receptors via hydrogen bonding and π-π stacking . Structure-activity relationship (SAR) studies can modify the isopropoxy group to enhance bioavailability or target affinity. In vitro assays (e.g., enzyme inhibition kinetics) validate biological activity.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., IR for functional groups, N NMR for nitrogen environment). Collaborative databases like PubChem or Reaxys provide reference spectra. For crystallographic discrepancies, reprocess raw diffraction data with SHELX to check for twinning or disorder in the crystal lattice.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled mixing and heat dissipation.

- Purification : Scale-compatible techniques like recrystallization or preparative HPLC ensure >95% purity.

- Quality Control : In-line FTIR or Raman spectroscopy monitors reaction progression .

Data Integration and Research Design

Q. How to design experiments investigating the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Range : 2–12 (buffer solutions, 25–60°C).

- Analytical Endpoints : HPLC for degradation products, UV-Vis for absorbance shifts.

- Kinetic Modeling : Arrhenius plots estimate shelf-life. Reference protocols from pyridine-based drug stability studies .

Q. What methodologies enable the study of intermolecular interactions in co-crystals of this compound?

- Methodological Answer : Co-crystallize with carboxylic acids or halogenated partners. Analyze via:

- Single-Crystal XRD : SHELXL refines hydrogen-bonding networks .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of co-crystals.

Key Considerations

- Avoided Commercial References : Catalogs () and pricing data were excluded per guidelines.

- Methodological Focus : Answers emphasize experimental design, data validation, and safety rather than definitions.

- Evidence-Based Citations : Referenced protocols from synthesis, crystallography, and safety studies in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.